Benzyl propargyl ether
Overview
Description
Benzyl propargyl ether is a compound that can participate in various chemical reactions to form different products. It is a substrate that can be transformed under the influence of catalysts or reagents, leading to the formation of allenes, benzopyrans, and other functionalized compounds. The versatility of benzyl propargyl ether in chemical synthesis is highlighted by its ability to undergo rearrangements, cyclizations, and coupling reactions, making it a valuable building block in organic chemistry .
Synthesis Analysis
The synthesis of benzyl propargyl ether derivatives can be achieved through different methods. For instance, gold(I)-catalyzed rearrangement of propargyl benzyl ethers is a practical method for generating substituted allenes, which can be further transformed in situ to produce more functionalized compounds . Additionally, organochalcogen propargyl aryl ethers can be synthesized via the reaction of lithium acetylide intermediate with electrophilic chalcogen species . The synthesis of Fréchet type dendritic benzyl propargyl ethers involves the reaction of propargyl bromide with dendritic benzyl alcohol .
Molecular Structure Analysis
The molecular structure of benzyl propargyl ether derivatives can be complex, especially when they are part of larger molecules such as dendrimers or polymers. The structure of these compounds is often confirmed using spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy . The presence of the propargyl group in these molecules can significantly influence their reactivity and the outcome of various chemical transformations.
Chemical Reactions Analysis
Benzyl propargyl ethers are versatile intermediates in organic synthesis. They can undergo Claisen rearrangement in the presence of poly(ethylene glycol), yielding different products depending on the substituents present on the aryl ring . Electrophilic cyclization of substituted propargylic aryl ethers can lead to the formation of 3,4-disubstituted 2H-benzopyrans . Furthermore, benzyl propargyl ethers can be used as substrates in gold-catalyzed reactions to form benzylated products or in reactions catalyzed by low-valent titanium reagents for the cleavage of C-O bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzyl propargyl ether derivatives are influenced by their molecular structure. For example, novel benzoxazine monomers containing arylpropargyl ether groups exhibit high thermal stability upon polymerization . The thermal behavior and glass transition temperatures (Tg) of these polymers can be studied using differential scanning calorimetry (DSC) . The reactivity of benzyl propargyl ether derivatives in various chemical reactions is also a key aspect of their chemical properties, as demonstrated by their ability to participate in cyclization and coupling reactions .
Scientific Research Applications
Gold(I)-Catalyzed Rearrangement
- Application : Benzyl propargyl ethers can be transformed into various substituted allenes through a gold(I)-catalyzed rearrangement. This method is practical and can be performed under mild conditions, making it a valuable technique in organic synthesis (Bolte, Odabachian, & Gagosz, 2010).
Enhanced Diastereoselectivity in β-Mannopyranosylation
- Application : The use of 2-O-propargyl ethers in β-mannosylation reactions leads to increased diastereoselectivity. This effect is particularly pronounced when combined with bulky silyl ethers or glycosidic bonds (Crich, Jayalath, & Hutton, 2006).
Synthesis of Fréchet Type Dendritic Molecules
- Application : Benzyl propargyl ethers are used in the synthesis of Fréchet type dendritic molecules, which are then utilized in constructing symmetric and asymmetric dendrimers containing 1,2,3-triazole rings (Lee et al., 2006).
Intramolecular Cyclization to Benzofuran Derivatives
- Application : Aryl propargyl ethers, including benzyl propargyl ethers, can undergo intramolecular cyclization to form benzofuran derivatives. This process is a key method in the synthesis of various biologically active compounds (Hosseinian et al., 2018).
Aryloxide Deprotection by Boron Tribromide
- Application : Aryl propargyl ethers, including benzyl propargyl ethers, can be selectively cleaved in the presence of boron tribromide, which is important for the deprotection of these ethers in synthetic chemistry (Punna, Meunier, & Finn, 2004).
Synthesis of Tert-Butyl Peroxyacetals
- Application : Benzyl propargyl ethers are used in the synthesis of tert-butyl peroxyacetals via iron-promoted CH bond functionalization. This method has applications in the synthesis of various organic compounds (Iwata, Hata, & Urabe, 2012).
Gold-Catalyzed Benzylation of Alcohols
- Application : N-Cbz-N-benzyl-propargylamine, easily synthesized from benzyl propargyl ether, is used as a benzylating reagent in gold-catalyzed reactions. This process is beneficial due to its mild conditions and high functional group tolerance (Zhao et al., 2015).
Safety And Hazards
Benzyl propargyl ether is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
prop-2-ynoxymethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-8-11-9-10-6-4-3-5-7-10/h1,3-7H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQVEXAFKDWGOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426059 | |
Record name | Benzyl propargyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl propargyl ether | |
CAS RN |
4039-82-1 | |
Record name | Benzyl propargyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50426059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(prop-2-yn-1-yloxy)methyl]benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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